molecular formula C26H21ClN4O4S B2641488 3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034368-78-8

3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2641488
CAS No.: 2034368-78-8
M. Wt: 520.99
InChI Key: SCRLZNNOGDBAFA-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4(3H)-one derivative featuring a 4-chlorobenzyl group at the 3-position and a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole moiety linked via a methylthio bridge at the 2-position. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S/c1-33-19-11-17(12-20(13-19)34-2)24-29-23(35-30-24)15-36-26-28-22-6-4-3-5-21(22)25(32)31(26)14-16-7-9-18(27)10-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRLZNNOGDBAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative with potential biological activity. Its structure incorporates various pharmacophores that may contribute to its efficacy against various biological targets, particularly in the context of cancer and microbial infections.

Chemical Structure and Properties

  • Molecular Formula : C26H21ClN4O4S
  • Molecular Weight : 520.99 g/mol
  • IUPAC Name : 3-[(4-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The compound has been screened against multiple human cancer cell lines, including:

  • HT29 (colon cancer)
  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)

The results indicated that the compound demonstrated broad-spectrum cytotoxicity with sub-micromolar growth inhibition values in certain cell lines . This suggests that the compound may act through mechanisms such as tubulin binding or inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) were determined using standard methods such as the broth microdilution technique. Notably:

  • Effective against Staphylococcus aureus and Escherichia coli
  • Demonstrated antifungal activity against Candida albicans and Aspergillus niger

The presence of the oxadiazole moiety is believed to enhance the antimicrobial activity by increasing membrane permeability or interfering with metabolic pathways in pathogens .

Case Studies and Research Findings

  • Cytotoxicity Screening : A study synthesized various quinazolinone derivatives and evaluated their cytotoxic effects on cancer cell lines. The compound showed promising results comparable to established anticancer agents .
  • Antimicrobial Efficacy : In a comprehensive study examining the antimicrobial properties of quinazolinone derivatives, the compound exhibited strong inhibitory effects against several bacterial strains, indicating its potential as a therapeutic agent for infections caused by resistant microbes .

Data Tables

Activity TypeTarget OrganismMIC (µg/mL)Reference
AnticancerHT29< 0.5
AnticancerMCF-7< 0.5
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32
AntifungalCandida albicans8

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of quinazolinones can effectively target multiple pathways involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways, including those involving EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases. In vitro studies have reported IC50 values indicating potent activity against various cancer types, comparable to established chemotherapeutics like sorafenib .
  • Case Studies : A specific study highlighted the efficacy of related quinazolinone compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their dual role as antibiotics and anticancer agents .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Its effectiveness against resistant bacterial strains is critical given the rising concern over antibiotic resistance.

  • In Vitro Studies : Various studies have screened the compound for antibacterial activity, revealing its potential as a novel antibiotic agent . The mechanism often involves disruption of bacterial cell wall synthesis, similar to that observed with traditional antibiotics.
  • Clinical Implications : The ability to combat resistant strains positions this compound as a candidate for further development into therapeutic agents for treating infections caused by resistant bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. Modifications to the chlorobenzyl and oxadiazol moieties can significantly impact biological activity.

ModificationEffect on Activity
Chlorine SubstitutionIncreases lipophilicity and cellular uptake
Oxadiazol GroupEnhances interaction with target proteins
Thioether LinkageImproves stability and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent-Driven Activity

The closest structural analog is 3-(4-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (). Key differences include:

  • Oxadiazole substituent : The target compound has a 3,5-dimethoxyphenyl group, whereas the analog features a 4-fluorophenyl group. Methoxy groups enhance electron density and may improve membrane permeability, while fluorine’s electronegativity could increase metabolic stability .
  • Chlorobenzyl group: Both compounds retain this moiety, which is associated with enhanced antibacterial activity in quinazolinones .

Research Findings and Implications

  • Structure-activity relationship (SAR) : The 3,5-dimethoxyphenyl group may enhance antifungal activity compared to fluorophenyl analogs, while the chlorobenzyl moiety likely contributes to broad-spectrum antibacterial effects .
  • Synthetic advantages: Electrochemical methods offer higher yields and scalability for quinazolinone cores, enabling rapid derivatization .
  • Toxicity trade-offs : Bulky substituents improve potency but increase cytotoxicity, suggesting a need for balanced molecular design .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

Q. How can structural confirmation be methodologically achieved?

Use orthogonal analytical techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for quinazolinone), methoxy groups (δ 3.8–4.0 ppm), and thioether linkages (δ 2.5–3.0 ppm) .
  • IR spectroscopy : Confirm C=S (1050–1250 cm⁻¹) and C-O-C (1150–1300 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based studies .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methylbenzyl substitutions) to identify SAR trends .

Data Contradiction Analysis Table :

StudyIC₅₀ (µM)Assay TypeKey Variable
A (2023)12.5ATP-based0.05% DMSO
B (2024)45.2Resazurin0.2% DMSO
Resolution StrategyUse uniform assay (ATP-based) and DMSO ≤0.1%

Q. What strategies optimize reaction yields for scale-up synthesis?

Advanced methodologies include:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) while maintaining >80% yield .
  • Flow chemistry : Continuous processing for oxadiazole formation to minimize intermediate degradation .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like MODDE .

Q. How to address stability challenges in biological testing?

  • Degradation pathways : Monitor hydrolytic cleavage of the thioether bond at pH >8 using HPLC-MS .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma stability .
  • Temperature control : Store at –80°C in amber vials to prevent photodegradation .

Methodological Guidance for Data Interpretation

Q. How to validate target engagement in mechanistic studies?

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to kinases (e.g., EGFR) with immobilized target proteins .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells after compound treatment .

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